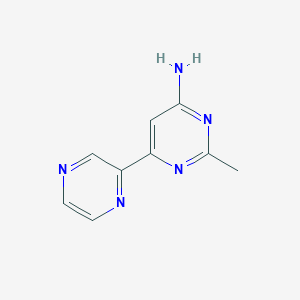
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrazine moiety. One common method involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-6-methylpyrimidine with pyrazine-2-amine in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antitumor and antifibrotic activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Exhibits anticancer properties.
2-(Pyrazin-2-yl)pyrimidine: Similar structure but lacks the methyl group, affecting its biological activity
Uniqueness
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is unique due to the presence of both methyl and pyrazine groups, which can enhance its pharmacological properties and make it a versatile compound for various applications .
Biological Activity
2-Methyl-6-(pyrazin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as a kinase inhibitor.
The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Aberrant CDK activity is associated with various cancers, making CDK inhibitors valuable in cancer therapy. Specifically, this compound has been shown to inhibit CDK2, a key player in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Biological Activity Data
The following table summarizes the biological activities and effects of this compound against different cancer cell lines:
Case Studies
Several studies have investigated the efficacy of this compound:
- Antiproliferative Activity : A study demonstrated that the compound exhibited sub-micromolar antiproliferative activity across multiple cancer cell lines, including ovarian and breast cancer models. The compound's ability to induce apoptosis was quantified with a notable increase in early and late apoptotic cells compared to control groups .
- Cell Cycle Arrest : Research indicated that treatment with this compound led to significant cell cycle arrest at the G1 phase in HCT116 cells, suggesting its utility as a therapeutic agent targeting early cell cycle regulation .
- Kinase Inhibition Studies : The compound was shown to selectively inhibit CDK2 with a Ki value of approximately 0.005 µM, indicating its strong potential as a targeted therapy for cancers characterized by dysregulated CDK activity .
Properties
Molecular Formula |
C9H9N5 |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-methyl-6-pyrazin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H9N5/c1-6-13-7(4-9(10)14-6)8-5-11-2-3-12-8/h2-5H,1H3,(H2,10,13,14) |
InChI Key |
IBSQBFYUNYQHSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















